Cas no 2138149-17-2 (3-(Cyclohexylmethyl)-5-formylthiophene-2-carboxylic acid)

3-(Cyclohexylmethyl)-5-formylthiophene-2-carboxylic acid is a specialized heterocyclic compound featuring a thiophene core functionalized with a cyclohexylmethyl group, a formyl substituent, and a carboxylic acid moiety. This structure offers versatility in synthetic applications, particularly in pharmaceutical and materials chemistry, where the aldehyde and carboxyl groups serve as key reactive sites for further derivatization. The cyclohexylmethyl group enhances lipophilicity, potentially improving bioavailability in drug development. Its well-defined reactivity profile makes it valuable for constructing complex molecular architectures, such as ligands or intermediates in multicomponent reactions. The compound’s purity and stability under standard conditions further support its utility in precision organic synthesis.
3-(Cyclohexylmethyl)-5-formylthiophene-2-carboxylic acid structure
2138149-17-2 structure
Product Name:3-(Cyclohexylmethyl)-5-formylthiophene-2-carboxylic acid
CAS No:2138149-17-2
MF:C13H16O3S
MW:252.329342842102
CID:6294465
PubChem ID:165454618
Update Time:2025-05-20

3-(Cyclohexylmethyl)-5-formylthiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-716788
    • 3-(cyclohexylmethyl)-5-formylthiophene-2-carboxylic acid
    • 2138149-17-2
    • 3-(Cyclohexylmethyl)-5-formylthiophene-2-carboxylic acid
    • Inchi: 1S/C13H16O3S/c14-8-11-7-10(12(17-11)13(15)16)6-9-4-2-1-3-5-9/h7-9H,1-6H2,(H,15,16)
    • InChI Key: XVGSROOHBARRGV-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC(=C1C(=O)O)CC1CCCCC1

Computed Properties

  • Exact Mass: 252.08201554g/mol
  • Monoisotopic Mass: 252.08201554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 82.6Ų

3-(Cyclohexylmethyl)-5-formylthiophene-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-716788-1.0g
3-(cyclohexylmethyl)-5-formylthiophene-2-carboxylic acid
2138149-17-2
1g
$0.0 2023-06-06

Additional information on 3-(Cyclohexylmethyl)-5-formylthiophene-2-carboxylic acid

3-(Cyclohexylmethyl)-5-formylthiophene-2-carboxylic acid

3-(Cyclohexylmethyl)-5-formylthiophene-2-carboxylic acid is a compound with the CAS number 2138149-17-2. This compound is a derivative of thiophene, a five-membered heterocyclic aromatic compound, and it contains a cyclohexylmethyl group and a formyl group attached to the thiophene ring. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of chemistry and materials science.

The cyclohexylmethyl group attached to the thiophene ring at position 2 introduces steric bulk and hydrophobicity to the molecule. This substitution pattern can influence the electronic properties of the thiophene ring, potentially affecting its reactivity in chemical reactions. The formyl group at position 5 adds an aldehyde functional group, which can participate in various types of reactions, such as nucleophilic addition or oxidation. The combination of these substituents makes this compound a versatile building block for synthesizing more complex molecules with tailored properties.

Recent studies have highlighted the potential applications of thiophene derivatives like 3-(Cyclohexylmethyl)-5-formylthiophene-2-carboxylic acid in the field of organic electronics. Thiophenes are known for their ability to form stable charge-transfer complexes, which are essential components in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The cyclohexylmethyl group can enhance the solubility and processability of the material, while the formyl group can facilitate intermolecular interactions, potentially improving device performance.

In addition to its electronic properties, this compound has shown promise in biological applications. Research has demonstrated that certain thiophene derivatives exhibit anti-inflammatory and antioxidant activities. The carboxylic acid group present in this molecule can act as a hydrogen bond donor, which may contribute to its bioavailability and interaction with cellular components. Furthermore, the formyl group can serve as a site for bioconjugation, enabling the attachment of targeting ligands or imaging agents for diagnostic purposes.

The synthesis of 3-(Cyclohexylmethyl)-5-formylthiophene-2-carboxylic acid typically involves multi-step organic synthesis strategies. One common approach is through the coupling reaction of a substituted thiophene derivative with an appropriate aldehyde or ketone precursor. Recent advancements in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have enabled more efficient and selective syntheses of such compounds. These methods not only improve yield but also allow for better control over the stereochemistry and regioselectivity of the product.

From an analytical standpoint, this compound can be characterized using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for determining the structure and purity of the compound. The presence of distinct signals corresponding to the cyclohexane, thiophene, and formyl groups allows for unambiguous identification. Additionally, mass spectrometry (MS) can provide information about the molecular weight and fragmentation patterns, further aiding in structural elucidation.

In terms of stability and degradation, 3-(Cyclohexylmethyl)-5-formylthiophene-2-carboxylic acid exhibits moderate thermal stability under standard conditions. However, prolonged exposure to heat or light may lead to decomposition or isomerization due to the conjugated nature of the thiophene ring. Storage under inert atmospheres or in dark conditions is recommended to maintain its integrity.

Looking ahead, ongoing research aims to explore new functionalization strategies for thiophene derivatives like this compound. For instance, incorporating additional functional groups or modifying existing ones could unlock new functionalities or enhance existing properties. Collaborative efforts between chemists and materials scientists are expected to drive innovation in areas such as flexible electronics, drug delivery systems, and advanced sensors.

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